molecular formula C23H29N5O2S B4614501 4-ETHOXYBENZALDEHYDE 1-(5-{[2-(2-ADAMANTYL)-2-OXOETHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONE

4-ETHOXYBENZALDEHYDE 1-(5-{[2-(2-ADAMANTYL)-2-OXOETHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONE

Cat. No.: B4614501
M. Wt: 439.6 g/mol
InChI Key: YXYANOXDVKIAOJ-WYMPLXKRSA-N
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Description

4-ETHOXYBENZALDEHYDE 1-(5-{[2-(2-ADAMANTYL)-2-OXOETHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONE is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that combines an ethoxybenzaldehyde moiety with a triazole ring and an adamantyl group, making it a subject of interest for researchers.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anti-inflammatory properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used in the study of enzyme inhibition and protein-ligand interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHOXYBENZALDEHYDE 1-(5-{[2-(2-ADAMANTYL)-2-OXOETHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONE typically involves multiple steps:

    Formation of 4-ethoxybenzaldehyde: This can be achieved by the ethylation of benzaldehyde using ethyl iodide in the presence of a base such as potassium carbonate.

    Synthesis of the triazole ring: The triazole ring can be synthesized by reacting hydrazine with an appropriate dicarbonyl compound.

    Attachment of the adamantyl group: The adamantyl group is introduced through a reaction with 2-(2-adamantyl)-2-oxoethyl bromide.

    Final assembly: The final compound is formed by reacting the synthesized triazole derivative with 4-ethoxybenzaldehyde under appropriate conditions, typically involving a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ETHOXYBENZALDEHYDE 1-(5-{[2-(2-ADAMANTYL)-2-OXOETHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONE can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.

Major Products

    Oxidation: 4-ethoxybenzoic acid.

    Reduction: 4-ethoxybenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-ETHOXYBENZALDEHYDE 1-(5-{[2-(2-ADAMANTYL)-2-OXOETHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The triazole ring and adamantyl group may play a role in binding to these targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-ETHOXYBENZALDEHYDE [3-(4-ETHOXYPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]HYDRAZONE
  • 4-(DIETHYLAMINO)BENZALDEHYDE [3-(4-ETHOXYPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]HYDRAZONE

Uniqueness

The presence of the adamantyl group in 4-ETHOXYBENZALDEHYDE 1-(5-{[2-(2-ADAMANTYL)-2-OXOETHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONE distinguishes it from other similar compounds. This group may confer unique steric and electronic properties, potentially enhancing its biological activity and stability.

Properties

IUPAC Name

1-(2-adamantyl)-2-[[5-[(2E)-2-[(4-ethoxyphenyl)methylidene]hydrazinyl]-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O2S/c1-2-30-19-5-3-14(4-6-19)12-24-26-22-25-23(28-27-22)31-13-20(29)21-17-8-15-7-16(10-17)11-18(21)9-15/h3-6,12,15-18,21H,2,7-11,13H2,1H3,(H2,25,26,27,28)/b24-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXYANOXDVKIAOJ-WYMPLXKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC2=NC(=NN2)SCC(=O)C3C4CC5CC(C4)CC3C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC2=NC(=NN2)SCC(=O)C3C4CC5CC(C4)CC3C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-ETHOXYBENZALDEHYDE 1-(5-{[2-(2-ADAMANTYL)-2-OXOETHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONE
Reactant of Route 2
Reactant of Route 2
4-ETHOXYBENZALDEHYDE 1-(5-{[2-(2-ADAMANTYL)-2-OXOETHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONE
Reactant of Route 3
4-ETHOXYBENZALDEHYDE 1-(5-{[2-(2-ADAMANTYL)-2-OXOETHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONE
Reactant of Route 4
Reactant of Route 4
4-ETHOXYBENZALDEHYDE 1-(5-{[2-(2-ADAMANTYL)-2-OXOETHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONE
Reactant of Route 5
Reactant of Route 5
4-ETHOXYBENZALDEHYDE 1-(5-{[2-(2-ADAMANTYL)-2-OXOETHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONE
Reactant of Route 6
Reactant of Route 6
4-ETHOXYBENZALDEHYDE 1-(5-{[2-(2-ADAMANTYL)-2-OXOETHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONE

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